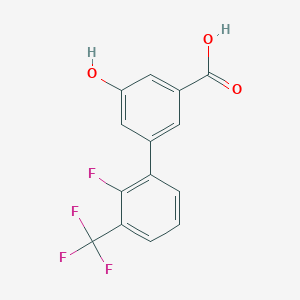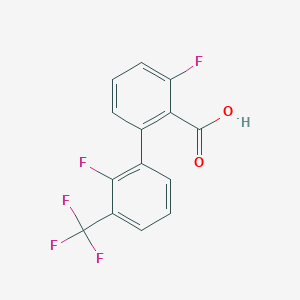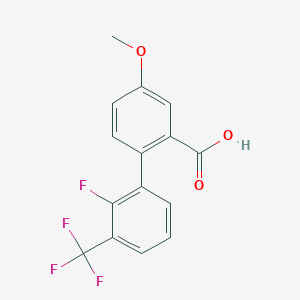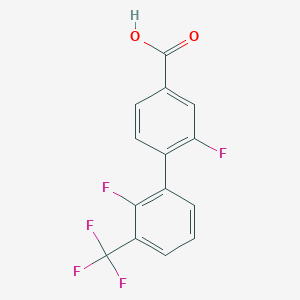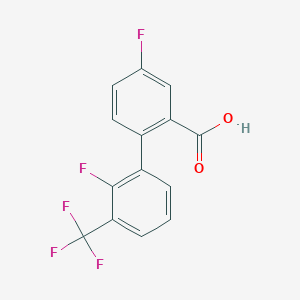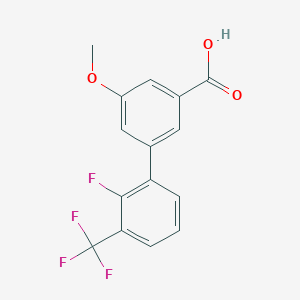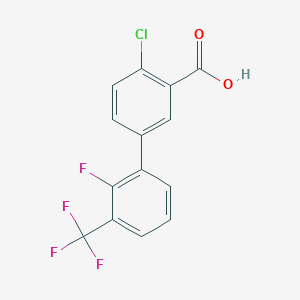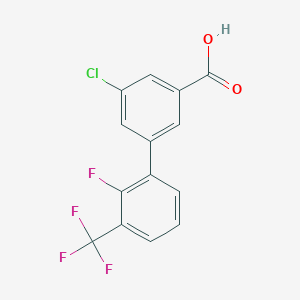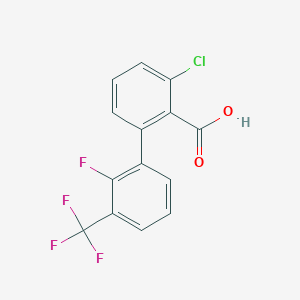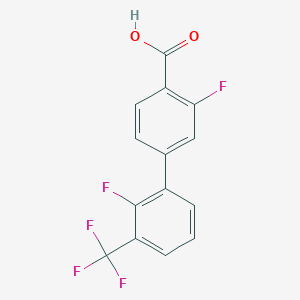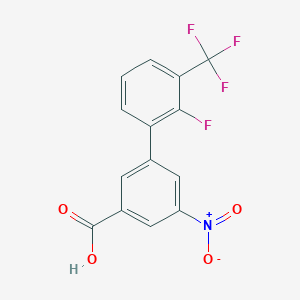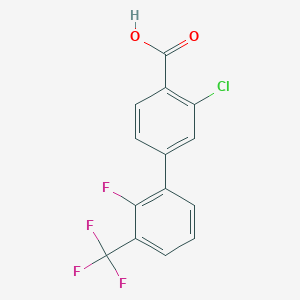
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (2C4F3TPA) is a chemical compound widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water, ethanol, and dimethyl sulfoxide. It is also known as 2-chloro-4-fluoro-3-trifluoromethylphenyl benzoic acid or 2-chloro-4-fluoro-3-trifluoromethylbenzeneacetic acid. 2C4F3TPA is an important building block in organic synthesis and is used as a reagent in various chemical reactions.
科学的研究の応用
2C4F3TPA is widely used in scientific research as a reagent for organic synthesis. It is often used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a variety of other molecules, including heterocycles, polymers, and other materials. Moreover, it is used as a catalyst in various chemical reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Michael addition.
作用機序
2C4F3TPA acts as a nucleophilic reagent, meaning that it can donate electrons to other molecules. This allows it to react with other molecules, forming new chemical bonds and forming new molecules. In addition, 2C4F3TPA can act as an electrophile, meaning that it can accept electrons from other molecules. This allows it to react with other molecules, forming new chemical bonds and forming new molecules.
Biochemical and Physiological Effects
2C4F3TPA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in certain cancer cells. It has also been found to have anti-inflammatory, antioxidant, and anti-angiogenic properties.
実験室実験の利点と制限
The main advantage of using 2C4F3TPA in laboratory experiments is that it is a relatively inexpensive and readily available reagent. It is also relatively stable and has a low toxicity, making it a safe reagent to use. However, it is important to note that 2C4F3TPA is a relatively strong acid and can be corrosive to certain materials, such as metals and plastics. As such, it is important to take proper safety precautions when using this reagent.
将来の方向性
There are a variety of potential future directions for research involving 2C4F3TPA. One possible direction is to further explore its potential applications in organic synthesis. Additionally, further research could be done to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research could be done to explore its potential as a catalyst for various chemical reactions, such as the Diels-Alder reaction and the Michael addition. Finally, further research could be done to explore its potential as a fluorescent or luminescent probe for various biological assays.
合成法
2C4F3TPA can be synthesized via a three-step reaction sequence. The first step involves the reaction of 2-chlorobenzoic acid with 2-fluoro-3-trifluoromethylphenol in the presence of a base, such as sodium hydroxide, to form 2-chloro-4-fluoro-3-trifluoromethylphenyl benzoate. The second step involves the reaction of this intermediate with a reducing agent, such as sodium borohydride, to form 2C4F3TPA. Finally, the product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
特性
IUPAC Name |
2-chloro-4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF4O2/c15-11-6-7(4-5-9(11)13(20)21)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKZRHKBETVJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691831 |
Source


|
| Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261938-61-7 |
Source


|
| Record name | 3-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



